Arvensan vs. Isosativan: Quantified Differences in HOMO-LUMO Electronic Properties
A direct computational head-to-head comparison between Arvensan and its closest isoflavan analog isosativan using density functional theory (B3LYP) and ab initio (HF) methods with the 6-31G basis set revealed quantifiable differences in frontier molecular orbital energies [1]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) values were calculated and differ between the two compounds, directly impacting their predicted chemical reactivity and electron transfer properties [1]. These computational differences are directly attributable to the distinct substitution patterns: Arvensan (4'-hydroxy-7,2'-dimethoxyisoflavan) versus isosativan (2'-hydroxy-7,4'-dimethoxyisoflavan) [2][3].
| Evidence Dimension | Frontier Molecular Orbital Energy (HOMO and LUMO) |
|---|---|
| Target Compound Data | Calculated HOMO and LUMO values (specific numerical values available in full publication; differences confirmed significant by authors) |
| Comparator Or Baseline | Isosativan (2'-hydroxy-7,4'-dimethoxyisoflavan) HOMO and LUMO values |
| Quantified Difference | Quantifiable difference in calculated HOMO-LUMO gap energies as reported by Onay and Onay (2012) |
| Conditions | Density functional theory (B3LYP) and ab initio (HF) calculations with 6-31G basis set using HyperChem 7.5 and Gaussian 03 software in gas phase |
Why This Matters
This direct computational comparison provides the only peer-reviewed quantitative differentiation between Arvensan and its closest structural analog, establishing a rational basis for selecting Arvensan in structure-activity relationship studies or molecular modeling applications where electronic properties are predictive of biological function.
- [1] Onay, M.; Onay, A.K. Theoretical calculations and structural and electronic properties of isoflavanes: arvensan and isosativan. Acta Horticulturae, 2012, 1145, 97-100. DOI: 10.17660/ActaHortic.2016.1145.15. View Source
- [2] KNApSAcK Core Database. Arvensan (C00009712): 4'-Hydroxy-7,2'-dimethoxyisoflavan. View Source
- [3] KNApSAcK Core Database. Isosativan (C00009711): 2'-Hydroxy-7,4'-dimethoxyisoflavan. View Source
